2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
This compound is a piperazine-pyrimidine hybrid with a 4-methylpiperidin-1-yl ethanone moiety. Its structure includes a pyrimidine ring substituted with an ethylamino group at position 4, linked via a piperazine ring to an ethanone group bearing a 4-methylpiperidine substituent. The ethylamino and 4-methylpiperidine groups likely influence solubility, bioavailability, and target binding compared to simpler analogs.
Properties
IUPAC Name |
2-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-3-19-16-4-7-20-18(21-16)24-12-10-22(11-13-24)14-17(25)23-8-5-15(2)6-9-23/h4,7,15H,3,5-6,8-14H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGYQLMQAUUOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to target poly (ADP-ribose) polymerase (PARP) in human breast cancer cells The interaction with PARP leads to the inhibition of its activity, which is crucial for DNA repair processes
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human breast cancer cells, it has been observed to induce a significant loss of cell viability. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit the activity of protein kinase B (PKB or Akt), which plays a crucial role in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as an ATP-competitive inhibitor of protein kinase B (PKB or Akt), thereby modulating the signaling pathways involved in cell growth and survival. Additionally, it may interact with other enzymes and proteins, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable over extended periods, maintaining its biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, indicating the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, it undergoes hydroxylation at the pyrimidine ring, catalyzed by cytochrome P450 isoforms such as CYP2D6 and CYP3A4. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Understanding these interactions can provide insights into its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Biological Activity
The compound 2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one (CAS Number: 2415533-46-7) is a synthetic organic molecule with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 309.37 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a piperidine group, which contribute to its biological properties.
Research indicates that this compound interacts with various biological targets, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. Its activity has been linked to:
- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, which are crucial in mood regulation and anxiety.
- Dopamine Receptors : Interaction with dopamine receptors suggests potential applications in treating neurological disorders.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antidepressant Efficacy
A study conducted on rodents evaluated the compound's antidepressant-like effects through behavioral tests such as the forced swim test (FST). Results indicated a significant reduction in immobility time, suggesting enhanced mood-related behavior.
Case Study 2: Neuroprotection
In vitro studies using neuronal cell cultures demonstrated that treatment with this compound reduced apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of intracellular calcium levels and inhibition of pro-apoptotic pathways.
Case Study 3: Anticancer Activity
In vitro assays on glioblastoma cell lines revealed that the compound inhibited cell growth and induced apoptosis. The IC50 values were reported at concentrations lower than those typically required for conventional chemotherapeutics, indicating a promising therapeutic window.
Scientific Research Applications
Therapeutic Applications
1. Anxiolytics and Antidepressants
- The compound's interaction with serotonin receptors positions it as a potential treatment for anxiety and depressive disorders. Studies indicate that compounds with similar structures have shown efficacy in reducing anxiety-like behaviors in animal models .
2. Antipsychotic Properties
- Preliminary research suggests that this compound may have antipsychotic effects, potentially beneficial for patients with schizophrenia. Its ability to modulate dopamine receptors could help alleviate symptoms such as hallucinations and delusions .
3. Neuroprotective Effects
- There is emerging evidence that compounds similar to this one may exhibit neuroprotective properties, which could be useful in neurodegenerative diseases like Alzheimer's and Parkinson's disease. These effects are thought to stem from their ability to reduce oxidative stress and inflammation in neuronal tissues .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic features of analogs, highlighting differences in substituents, molecular weights, and synthetic methodologies.
Structural and Functional Differences
- Pyrimidine Substitutions: The target compound’s ethylamino group on pyrimidine contrasts with chlorophenyl () or dichlorophenoxy () substituents. Ethylamino may improve water solubility compared to halogenated groups .
- Piperidine vs. Piperazine : The 4-methylpiperidine in the target compound introduces conformational rigidity and lipophilicity, differing from sulfonyl-linked analogs () or unsubstituted piperazines ().
- Bioactivity : ’s cortisol inhibitor highlights how bulky dioxolane-imidazole substituents confer specific pharmacological activity, whereas simpler analogs (e.g., ) lack reported bioactivity data.
Physicochemical and Pharmacokinetic Considerations
- LogP and Solubility: The target compound’s 4-methylpiperidine increases logP compared to polar sulfonyl analogs (). Ethylamino-pyrimidine may balance hydrophilicity.
- Metabolic Stability : Halogenated analogs () risk slower metabolism due to electron-withdrawing groups, whereas the target compound’s ethyl group could enhance clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
